molecular formula C15H18F3N3O2S B2987830 4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide CAS No. 2320465-33-4

4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide

Cat. No. B2987830
M. Wt: 361.38
InChI Key: HAZRCRHNRUMKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that this product is intended for research use only and not for human or veterinary use1.



Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of fully substituted 4-cyano-1,2,3-triazoles involves three-component reactions of 2,2,2-trifluoroethyl ketones, aryl azides, and aqueous ammonia2. However, the specific synthesis process for “4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide” is not readily available in the public domain.



Molecular Structure Analysis

The molecular formula of “4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide” is C15H18F3N3O2S, and its molecular weight is 361.381. However, the detailed molecular structure analysis is not available in the public domain.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide” are not fully documented. However, it is known that the boiling point of a similar compound, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine, is 189.5±40.0 C at 760 mmHg3.


Scientific Research Applications

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides incorporating piperidinyl moieties has been investigated for their inhibition effects on human carbonic anhydrases (CAs), specifically targeting the isozymes I, II, IX, and XII. These compounds have shown significant inhibitory activity, particularly against hCA II and IX, with low nanomolar activity observed against hCA II. This suggests their potential in developing treatments targeting tumor-associated isoforms like hCA IX and XII, which are considered relevant for cancer therapy (Alafeefy et al., 2015).

Antimicrobial and Antitumor Activities

Substituted benzenesulfonamides have been explored for their biological activities, including antimicrobial and antitumor effects. Novel compounds with benzenesulfonamide scaffolds have been synthesized and tested for their activity against various cancer cell lines and microbial strains, showing promising results as potential drug candidates for treating infections and cancer (Desai et al., 2016). These studies highlight the versatility of benzenesulfonamide derivatives in medicinal chemistry, offering a foundation for developing new therapeutic agents.

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of benzenesulfonamide derivatives, aiming to explore their chemical properties and potential biological activities. For instance, the synthesis of novel indenopyridine derivatives bearing benzenesulfonamide moieties has demonstrated anticancer activity, indicating the potential of these compounds for drug development and the treatment of various cancer types (Ghorab & Al-Said, 2012).

Safety And Hazards

There is no specific safety and hazard information available for “4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide”. It’s important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

The future directions for the study and application of “4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide” are not clear due to the limited information available. However, given the interest in the development of new chemical compounds for various applications, it is possible that further research could uncover more about this compound.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, it would be beneficial to consult with a chemical researcher or a specialist in the field.


properties

IUPAC Name

4-cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2S/c16-15(17,18)11-21-7-5-13(6-8-21)10-20-24(22,23)14-3-1-12(9-19)2-4-14/h1-4,13,20H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZRCRHNRUMKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide

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